Bronchodilator Duration: >10-Fold Longer Than Isoproterenol and Salbutamol In Vivo
In a direct comparative study using histamine-induced bronchospasm in anesthetized guinea pigs, the bronchodilating effect of C-78 (tulobuterol hydrochloride) was sustained more than 10 times as long as those of isoproterenol and salbutamol [1]. While the peak bronchodilator potency of C-78 was 2–10 times stronger than clorprenaline and considerably weaker than isoproterenol, the duration advantage was decisive: the effect persisted well beyond the time window in which isoproterenol and salbutamol effects had fully dissipated [1]. This duration advantage was particularly pronounced on oral administration, where C-78 was much more potent than comparators [1].
| Evidence Dimension | Duration of bronchodilating effect in vivo |
|---|---|
| Target Compound Data | C-78 (tulobuterol): bronchodilating effect sustained >10 times longer than isoproterenol and salbutamol |
| Comparator Or Baseline | Isoproterenol and salbutamol: effect dissipated within the comparative observation period |
| Quantified Difference | >10-fold longer duration of action; potency 2–10× stronger than clorprenaline, weaker than isoproterenol |
| Conditions | Histamine-induced bronchospasm in anesthetized guinea pigs; oral and parenteral routes (Kubo et al., 1975) |
Why This Matters
For procurement decisions in respiratory pharmacology research, the >10-fold duration advantage over salbutamol and isoproterenol makes (1R)-tulobuterol the appropriate selection when sustained bronchodilation—rather than rapid onset—is the experimental or therapeutic design requirement.
- [1] Kubo S, Kasé Y, Miyata T, Kito G, Uesaka I. Pharmacological studies of 1-(o-chlorophenyl)-2-tert.-butylaminoethanol (C-78), a new bronchodilator. Arzneimittelforschung. 1975 Jul;25(7):1028-37. PMID: 241356. View Source
